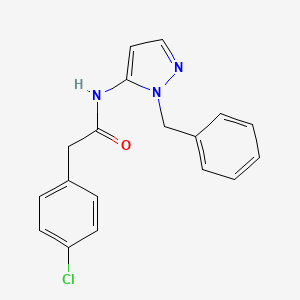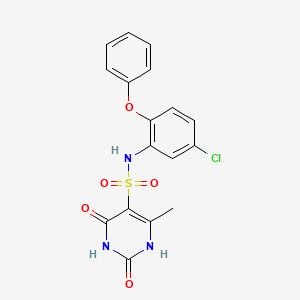![molecular formula C18H13ClN4O4 B14979370 N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14979370.png)
N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a benzodioxole ring and a triazine moiety, suggests potential biological and chemical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Triazine Moiety: The triazine ring is formed by the reaction of cyanuric chloride with an appropriate amine, followed by substitution with a chlorophenyl group.
Coupling Reaction: The final step involves the coupling of the benzodioxole ring with the triazine moiety through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions may target the triazine ring, potentially converting it to a dihydrotriazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may study its effects on various biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. The triazine moiety is known for its presence in several pharmaceutical agents.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets. The benzodioxole ring may interact with enzymes or receptors, while the triazine moiety could inhibit certain biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
- N-(1,3-benzodioxol-5-yl)-2-[5-(4-fluorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C18H13ClN4O4 |
|---|---|
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]acetamide |
InChI |
InChI=1S/C18H13ClN4O4/c19-12-3-1-11(2-4-12)14-8-20-23(18(25)22-14)9-17(24)21-13-5-6-15-16(7-13)27-10-26-15/h1-8H,9-10H2,(H,21,24) |
Clave InChI |
WEDCAKGSYAYFHV-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N=C(C=N3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-fluorobenzamide](/img/structure/B14979291.png)

![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B14979311.png)
![2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide](/img/structure/B14979318.png)

![5-amino-1-(2-furylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B14979341.png)
![N-(2-methoxyphenyl)-2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14979344.png)
![4-(4-Bromophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B14979348.png)
![N-ethyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B14979357.png)
![N-(4-methoxyphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14979365.png)
![6-Chloro-7-methyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide](/img/structure/B14979368.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]cyclopropanecarboxamide](/img/structure/B14979374.png)

![1-(3-Methylpiperidin-1-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone](/img/structure/B14979383.png)
